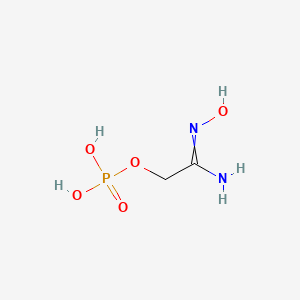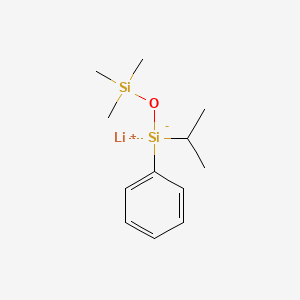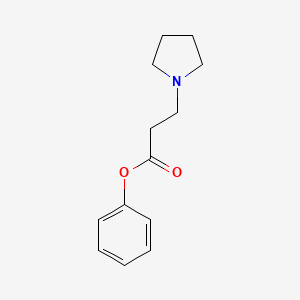
1-Pyrrolidinepropanoic acid, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinepropanoic acid, phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety, which is further esterified with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropanoic acid, phenyl ester typically involves the esterification of 1-Pyrrolidinepropanoic acid with phenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation or crystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyrrolidinepropanoic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-Pyrrolidinepropanoic acid and phenol.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 1-Pyrrolidinepropanoic acid and phenol.
Reduction: 1-Pyrrolidinepropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pyrrolidinepropanoic acid, phenyl ester has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinepropanoic acid, phenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 1-Pyrrolidinepropanoic acid, which can then interact with specific receptors or enzymes in biological systems. The phenyl group may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Phenylpropanoic acid esters: Compounds with similar ester functional groups but different alkyl or aryl substituents.
Uniqueness: 1-Pyrrolidinepropanoic acid, phenyl ester is unique due to the combination of the pyrrolidine ring and phenyl ester moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
565177-58-4 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
phenyl 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C13H17NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clé InChI |
YBARRMMPBVTJQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)

![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)

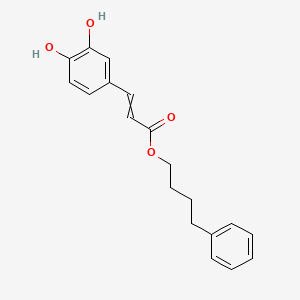
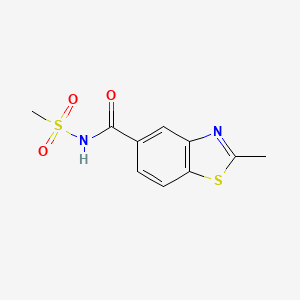
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)

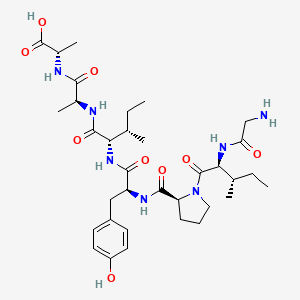
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
